N'-[(1E)-1-(biphenyl-4-yl)propylidene]-6-methylpyridine-3-carbohydrazide
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Overview
Description
N’-[(1E)-1-(biphenyl-4-yl)propylidene]-6-methylpyridine-3-carbohydrazide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a biphenyl group, a propylidene linkage, and a pyridine ring, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(biphenyl-4-yl)propylidene]-6-methylpyridine-3-carbohydrazide typically involves the condensation of biphenyl-4-carbaldehyde with 6-methylpyridine-3-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(biphenyl-4-yl)propylidene]-6-methylpyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N’-[(1E)-1-(biphenyl-4-yl)propylidene]-6-methylpyridine-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(biphenyl-4-yl)propylidene]-6-methylpyridine-3-carbohydrazide involves its interaction with specific molecular targets. The biphenyl group can intercalate into DNA, disrupting its structure and function. The pyridine ring can coordinate with metal ions, forming stable complexes that can inhibit enzymatic activities. Additionally, the compound can modulate signaling pathways by binding to receptors or enzymes, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(4-biphenylyl)propylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide
- 1-[(1,1′-biphenyl)-4-yl]naphthalene
- 1-(4′-methyl[1,1′-biphenyl]-4-yl)ethanone
Uniqueness
N’-[(1E)-1-(biphenyl-4-yl)propylidene]-6-methylpyridine-3-carbohydrazide stands out due to its unique combination of a biphenyl group and a pyridine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H21N3O |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
6-methyl-N-[(E)-1-(4-phenylphenyl)propylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C22H21N3O/c1-3-21(24-25-22(26)20-10-9-16(2)23-15-20)19-13-11-18(12-14-19)17-7-5-4-6-8-17/h4-15H,3H2,1-2H3,(H,25,26)/b24-21+ |
InChI Key |
OVLXLSUGSKSJEL-DARPEHSRSA-N |
Isomeric SMILES |
CC/C(=N\NC(=O)C1=CN=C(C=C1)C)/C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCC(=NNC(=O)C1=CN=C(C=C1)C)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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